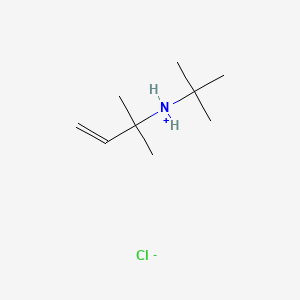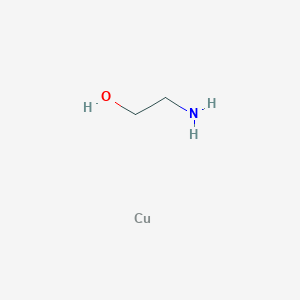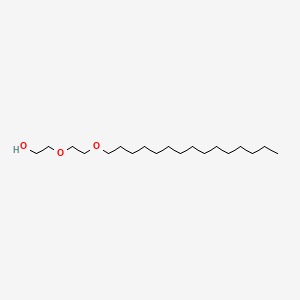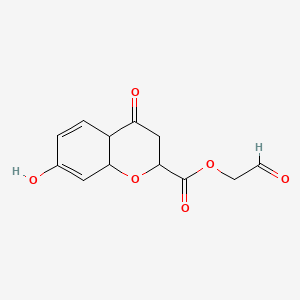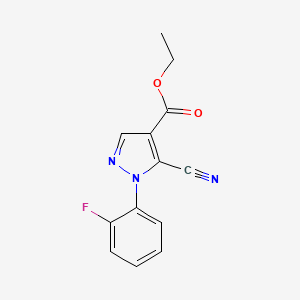
Ethyl 5-cyano-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-cyano-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a cyano group, a fluorophenyl group, and an ethyl ester group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-cyano-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl 2-cyano-3-(2-fluorophenyl)acrylate with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.
化学反応の分析
Types of Reactions
Ethyl 5-cyano-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Amino-substituted pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 5-cyano-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: Used in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of Ethyl 5-cyano-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The cyano and fluorophenyl groups can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate: Similar structure but lacks the fluorine atom.
Ethyl 5-cyano-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate: Similar structure with the fluorine atom in a different position.
Ethyl 5-cyano-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
The presence of the 2-fluorophenyl group in Ethyl 5-cyano-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a unique and valuable compound in various applications.
特性
分子式 |
C13H10FN3O2 |
|---|---|
分子量 |
259.24 g/mol |
IUPAC名 |
ethyl 5-cyano-1-(2-fluorophenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H10FN3O2/c1-2-19-13(18)9-8-16-17(12(9)7-15)11-6-4-3-5-10(11)14/h3-6,8H,2H2,1H3 |
InChIキー |
CJXIAMKWQOCVRV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



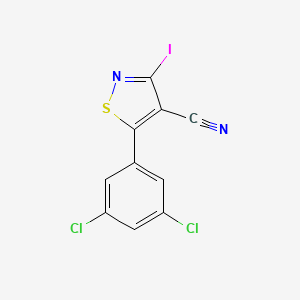
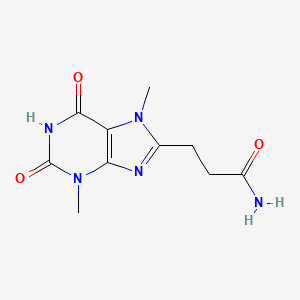


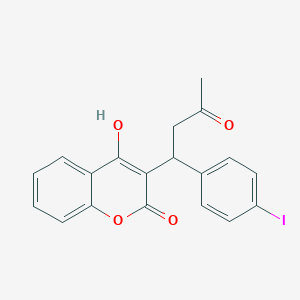
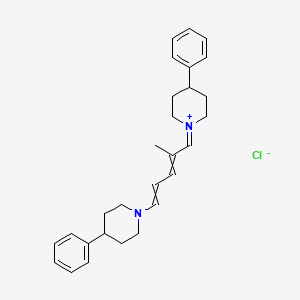
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13756531.png)

